Home > Products > Screening Compounds P119125 > Plerixafor hydrochloride
Plerixafor hydrochloride -

Plerixafor hydrochloride

Catalog Number: EVT-8076936
CAS Number:
Molecular Formula: C28H66Cl8N8O2
Molecular Weight: 830.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Plerixafor hydrochloride is classified as a bicyclam derivative, specifically a macrocyclic compound that features two cyclam rings linked by a para-xylylene bridge. It is categorized under immunomodulatory agents and is recognized for its antagonistic activity against the chemokine receptor CXCR4. The compound is synthesized from readily available starting materials, primarily 1,4,8,11-tetraazacyclotetradecane and para-xylylene dihalides, through various chemical reactions.

Synthesis Analysis

The synthesis of plerixafor hydrochloride involves several critical steps:

  1. Protection of Cyclam Nitrogen Atoms: Initially, protective groups are introduced to three nitrogen atoms of cyclam to prevent unwanted reactions during subsequent steps. Common protective groups include para-toluenesulfonyl groups.
  2. Formation of the Para-Xylylene Linker: The protected cyclam derivatives react with para-xylylene dihalide to create a hexaprotected derivative of plerixafor.
  3. Deprotection: The protective groups are removed using acidic conditions, typically hydrobromic acid, yielding the final product.
  4. Purification: The crude product undergoes purification steps such as crystallization and chromatography to achieve high purity levels (over 99.8% as per HPLC analysis) .

Technical Parameters

Molecular Structure Analysis

Plerixafor hydrochloride has a complex molecular structure characterized by:

  • Molecular Formula: C28H66Cl8N8O2
  • Molecular Weight: Approximately 830.5 g/mol
  • Structure: It consists of two cyclam units linked by para-xylylene, forming a bicyclic structure that allows for chelation with metal ions such as zinc .

Structural Data

The compound is achiral and exists as a single crystalline form, which exhibits high hygroscopicity. Spectroscopic techniques such as Fourier transform infrared spectroscopy and nuclear magnetic resonance have confirmed its structure .

Chemical Reactions Analysis

Plerixafor hydrochloride participates in various chemical reactions:

  1. Substitution Reactions: These involve replacing hydrogen atoms with other functional groups.
  2. Complexation Reactions: Plerixafor can form complexes with metal ions like nickel and copper, which may influence its biological activity.

Common Reagents and Conditions

Key reagents include:

  • Para-xylylene dihalide for linker formation.
  • Protective groups like para-toluenesulfonyl for nitrogen protection during synthesis .
Mechanism of Action

Plerixafor functions primarily as an antagonist of the CXCR4 receptor, which plays a crucial role in stem cell homing to the bone marrow. By blocking this receptor, plerixafor promotes the mobilization of hematopoietic stem cells into peripheral circulation.

Detailed Mechanism

  • CXCR4 Interaction: Plerixafor inhibits the interaction between CXCR4 and its ligand, stromal-derived factor 1 (SDF-1), thereby disrupting the retention signals that keep stem cells in the bone marrow.
  • Pharmacodynamics: The compound acts as an allosteric agonist at CXCR7, further influencing stem cell dynamics .
Physical and Chemical Properties Analysis

Plerixafor hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: It is a white to off-white crystalline solid.
  • Solubility: Slightly soluble in water and saline; freely soluble in alcohols and glycol.
  • Stability: Highly hygroscopic with no observed polymorphism or stereoisomerism .

Relevant Data

  • pH Stability: The compound remains stable in aqueous solutions with pH less than 10.
  • Molecular Interactions: Forms chelate complexes with bivalent metal ions which may affect its pharmacological properties .
Applications

Plerixafor hydrochloride has significant clinical applications:

  1. Stem Cell Mobilization: It is primarily used to mobilize hematopoietic stem cells for collection prior to transplantation in patients with hematological malignancies.
  2. Research Applications: Investigated for potential roles in HIV treatment by blocking CXCR4-mediated entry pathways of certain viral strains.
  3. Combination Therapies: Used alongside other treatments to enhance therapeutic outcomes in cancer therapies .
Introduction to Plerixafor Hydrochloride in Contemporary Biomedical Research

Historical Context and Evolution from Antiviral Agent to Stem Cell Mobilizer

Plerixafor hydrochloride (AMD3100), a symmetrical bicyclam derivative, was initially synthesized in 1987 for fundamental studies on dimetallic coordination chemistry, with no therapeutic applications envisioned at the time [1] [8]. Its biomedical journey began serendipitously when researchers discovered its potent activity against human immunodeficiency virus (HIV). Plerixafor functions as a specific antagonist of the CXCR4 chemokine receptor, a coreceptor for T-cell-tropic (X4) HIV strains. Early antiviral studies demonstrated inhibition of HIV-1 and HIV-2 replication at nanomolar concentrations (IC₅₀: 1-10 ng/mL) without significant cytotoxicity at concentrations up to 500 μM, yielding a remarkable selectivity index of ~100,000 [2] [7]. However, clinical development for HIV was discontinued due to two critical limitations: lack of oral bioavailability and induction of cardiac disturbances (particularly non-specific tachycardia) during phase I trials [1] [7].

A pivotal observation during these early clinical trials redirected plerixafor’s therapeutic trajectory: a single subcutaneous injection induced a rapid and unexpected increase in peripheral white blood cells (WBCs). Subsequent investigations revealed this was due to mobilization of hematopoietic stem cells (HSCs) rather than simple leukocyte demargination [8]. Researchers identified that plerixafor disrupts the CXCR4/stromal cell-derived factor-1 (SDF-1/CXCL12) axis, a critical pathway for HSC retention within the bone marrow niche [4] [8]. This mechanistic insight prompted a paradigm shift in its development.

Robust phase III clinical trials established the superiority of plerixafor combined with granulocyte colony-stimulating factor (G-CSF) over G-CSF monotherapy for HSC mobilization:

  • In multiple myeloma patients, the combination achieved ≥6×10⁶ CD34⁺ cells/kg in 75.7% (112/148) of patients versus 51.3% (79/154) with G-CSF alone [6].
  • For non-Hodgkin’s lymphoma patients, plerixafor + G-CSF reached ≥5×10⁶ CD34⁺ cells/kg in ≤4 apheresis sessions for 59.3%-62% of patients versus 19.6%-20% with placebo + G-CSF [6] [9].

This efficacy led to FDA approval in 2008 and EMA approval in 2009 for HSC mobilization in lymphoma and myeloma patients, transforming plerixafor into an essential tool in autologous stem cell transplantation [1] [4].

Table 1: Evolution of Plerixafor's Primary Therapeutic Application

PeriodPrimary FocusKey FindingsClinical Outcome
1987-1990sFundamental ChemistrySynthesis as dimetallic coordination compoundNo therapeutic application
Late 1990s-2001Antiviral (HIV) TherapyCXCR4 antagonism blocking X4-HIV entry (IC₅₀: 1-10 ng/mL)Phase I discontinued (oral bioavailability issues, cardiac effects)
2001-2008Hematopoietic Stem Cell MobilizationCXCR4/SDF-1 axis disruption mobilizing CD34⁺ cellsFDA/EMA approval for NHL/MM (2008/2009)
2021-PresentOncology & Regenerative Medicine (Research Phase)Combination with MGTA-145; chemosensitization in leukemiaPhase II trials ongoing (NCT01767714)

Position within the Chemokine Receptor Modulator Pharmacopeia

Plerixafor occupies a distinctive niche within the chemokine receptor modulator landscape due to its highly selective mechanism and specific structural attributes. Chemokine receptors, classified as G-protein-coupled receptors (GPCRs), are broadly categorized into CC, CXC, CX3C, and XC families based on ligand binding motifs. Plerixafor is a selective CXC chemokine receptor type 4 (CXCR4) antagonist with minimal cross-reactivity against other receptors. Comprehensive pharmacological profiling confirmed no significant inhibition (IC₅₀ >10 μM) across 12 other chemokine receptors (CCR1-9, CXCR1-3, CXCR7) [8]. This specificity contrasts sharply with broad-spectrum modulators like suramin.

Its molecular interaction with CXCR4 involves high-affinity, non-competitive binding to three key acidic residues within the receptor’s transmembrane domain:

  • Asp171 (transmembrane helix 4)
  • Asp262 (transmembrane helix 6)
  • Glu288 (transmembrane helix 7) [8]

Plerixafor’s macrocyclic structure features two 1,4,8,11-tetraazacyclotetradecane (cyclam) rings connected by a 1,4-phenylenebis(methylene) linker. Each cyclam ring carries a +2 charge at physiological pH, enabling strong electrostatic interactions with these residues [8]. This binding reversibly inhibits CXCL12-induced:

  • G-protein activation
  • Calcium flux
  • Receptor internalization
  • Chemotaxis of CD34⁺ cells [4] [8]

Unlike CCR5 antagonists (e.g., maraviroc), which prevent viral entry but lack stem cell-mobilizing activity, plerixafor’s efficacy hinges on disrupting HSC anchorage within the bone marrow microenvironment. Its mobilization kinetics are notably rapid (peak CD34⁺ cells at 6-9 hours post-injection in humans) compared to the multi-day regimens required by cytokine-based mobilizers like G-CSF [8].

Table 2: Key Differentiators of Plerixafor Among Clinically Utilized Chemokine Receptor Modulators

ModulatorPrimary TargetTherapeutic IndicationMechanistic ClassUnique Attributes of Plerixafor
PlerixaforCXCR4HSC mobilizationAntagonistRapid mobilization (hours); zinc-dependent activity; stem cell niche disruption
MaravirocCCR5HIV infectionAntagonistCCR5-specific viral entry blockade; no stem cell activity
IbalizumabCD4 (non-chemokine)Multi-drug resistant HIVMonoclonal antibodyBinds host receptor; not a chemokine antagonist
UlocuplumabCXCR4Investigational (myeloma)Monoclonal antibodyLarger molecular size; slower pharmacokinetics

Plerixafor’s clinical utility is further distinguished by its zinc-dependent biological activity. The cyclam rings form stable coordination complexes with divalent metal ions, particularly Zn²⁺. This plerixafor-zinc complex exhibits enhanced CXCR4 binding affinity compared to the metal-free compound, representing the bioactive form in vivo [1] [8]. This property is absent in peptide-based CXCR4 inhibitors (e.g., BL-8040) and monoclonal antibodies targeting this pathway.

Current research explores plerixafor’s repositioning beyond stem cell mobilization, leveraging its CXCR4 blockade in:

  • Oncology: Disrupting CXCR4-mediated tumor-stroma interactions in AML, ALL, glioblastoma, and pancreatic cancer to sensitize malignant cells to chemotherapy [2] [6].
  • Regenerative Medicine: Mobilizing mesenchymal stem cells and endothelial progenitors when combined with VEGF, potentially aiding tissue repair [1] [8].
  • Immunomodulation: Inhibiting CD20 expression on B-cells via CXCR4/SDF1 axis interference, suggesting applications in autoimmune disorders [1].

These developments underscore plerixafor’s evolving role as a pioneering molecule in the chemokine receptor pharmacopeia, bridging antiviral research, transplantation medicine, and novel oncologic strategies through its precise and mechanistically distinct targeting.

Properties

Product Name

Plerixafor hydrochloride

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;dihydrate;octahydrochloride

Molecular Formula

C28H66Cl8N8O2

Molecular Weight

830.5 g/mol

InChI

InChI=1S/C28H54N8.8ClH.2H2O/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H;2*1H2

InChI Key

USMXIXZBRZZOQH-UHFFFAOYSA-N

SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.O.O.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.O.O.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.